2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate
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Overview
Description
2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate is an organic compound known for its unique structure and properties. This compound features a naphthalene ring, an ester group, and a methacrylate moiety, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate typically involves the esterification of naphthalen-1-ol with 2-oxoethyl 2-methylprop-2-enoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various ester derivatives depending on the nucleophile used
Scientific Research Applications
2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis and as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active naphthalene derivatives, which can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)-2-oxoacetaldehyde
- 1-(2-(3-Methyl-naphthalen-1-yl)-2-oxo-ethyl)-pyridinium bromide
- 1-(2-Naphthalen-2-yl-2-oxo-ethyl)-pyridinium bromide
Uniqueness
2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate stands out due to its combination of a naphthalene ring and a methacrylate moiety, which imparts unique chemical reactivity and versatility. This makes it particularly valuable in applications requiring specific structural and functional properties .
Properties
CAS No. |
652132-73-5 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2-naphthalen-1-yloxy-2-oxoethyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14O4/c1-11(2)16(18)19-10-15(17)20-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1,10H2,2H3 |
InChI Key |
KKUOOYALEPFPDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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